molecular formula C13H10F9NO3 B13065606 (S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid

(S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid

Cat. No.: B13065606
M. Wt: 399.21 g/mol
InChI Key: AERIIAHGCHKTHD-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a fluorinated amino acid derivative characterized by an (S)-configured α-amino acid backbone with a phenyl ring substituted by a 1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yloxy group. The substituent introduces nine fluorine atoms, making it highly electronegative and lipophilic. Such fluorination is often employed to enhance metabolic stability, bioavailability, and membrane permeability in drug design . While direct synthesis data for this compound are unavailable in the provided evidence, analogous fluorinated intermediates (e.g., ) suggest that its preparation likely involves fluorinated reagents and protective group strategies.

Properties

Molecular Formula

C13H10F9NO3

Molecular Weight

399.21 g/mol

IUPAC Name

(2S)-2-amino-3-[4-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxyphenyl]propanoic acid

InChI

InChI=1S/C13H10F9NO3/c14-11(15,16)10(12(17,18)19,13(20,21)22)26-7-3-1-6(2-4-7)5-8(23)9(24)25/h1-4,8H,5,23H2,(H,24,25)/t8-/m0/s1

InChI Key

AERIIAHGCHKTHD-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the use of hexafluoroisopropanol as a key reagent, which undergoes a series of reactions to introduce the fluorinated groups into the molecule. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, often facilitated by catalysts like palladium.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups enhance its binding affinity and selectivity, potentially leading to more effective inhibition or activation of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 1,1,1,3,3,3-Hexafluoro-2-(trifluoromethyl)propan-2-yloxy C₁₃H₁₁F₉NO₃* ~463.2* High lipophilicity; potential use in medicinal chemistry (e.g., protease inhibitors, imaging agents). Inferred
(S)-2-Amino-3-(4-bromophenyl)propanoic acid Bromo (-Br) C₉H₁₀BrNO₂ 244.09 Simpler halogen substituent; used as a synthetic intermediate for cross-coupling reactions.
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane C₁₅H₂₂BNO₄ 291.15 Boron-containing group enables Suzuki-Miyaura coupling; potential bioisostere in drug design.
(2S)-2-[4-[[(Trifluoromethyl)sulfonyl]oxy]phenyl]propanoic Acid Trifluoromethylsulfonyloxy (-OSO₂CF₃) C₁₀H₉F₃O₅S ~316.2* Strong electron-withdrawing group; may enhance electrophilic reactivity.
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid 3,4-Dihydroxy (-OH) and methyl (-CH₃) C₁₀H₁₃NO₄ 211.21 Catechol moiety enables antioxidant activity; methyl group adds steric bulk.
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid 3-Fluoro (-F) and hydroxyl (-OH) C₉H₁₀FNO₃ 199.18 Hydroxy-amino acid structure; potential use in peptide mimetics.

*Estimated based on structural similarity to analogs.

Substituent Effects on Physicochemical Properties

  • Fluorinated Groups (Target Compound, ): The hexafluoro-trifluoromethyl group in the target compound significantly increases lipophilicity (logP ~3.5–4.0*) compared to non-fluorinated analogs. Fluorine’s electronegativity also stabilizes adjacent bonds, enhancing metabolic resistance .
  • Boron-Containing Group () : The dioxaborolane ring enables boron neutron capture therapy (BNCT) or serves as a synthetic handle for bioconjugation .
  • Bromo and Hydroxy Groups () : Bromo substituents facilitate cross-coupling reactions, while hydroxy groups enhance water solubility and hydrogen-bonding capacity .

Biological Activity

(S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid (CAS Number: 1622172-73-9) is a compound characterized by its unique molecular structure which includes a trifluoromethyl group and an ether linkage. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Molecular Characteristics

Property Value
Molecular FormulaC₁₃H₁₀F₉NO₃
Molecular Weight399.21 g/mol
CAS Number1622172-73-9
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of (S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid is likely influenced by its structural features. The presence of fluorinated groups can enhance lipophilicity and modify the compound's interaction with biological targets. Compounds with such modifications often exhibit increased potency due to improved membrane permeability and binding affinity to target proteins.

Biological Activities

Research indicates that compounds with similar structural motifs often possess a range of biological activities:

  • Antimicrobial Activity : Many fluorinated compounds exhibit antimicrobial properties due to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
  • Anticancer Properties : Fluorinated amino acids have been studied for their potential to inhibit tumor growth and induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation through modulation of inflammatory pathways.

Study 1: Anticancer Activity

A study conducted on fluorinated amino acids demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase. The specific role of the trifluoromethyl group in enhancing this activity was highlighted as a key factor in the compound's effectiveness.

Study 2: Antimicrobial Efficacy

In vitro tests against common pathogens revealed that (S)-2-Amino-3-(4-((1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl)oxy)phenyl)propanoic acid exhibited promising antimicrobial activity. The compound was effective against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl ring and the introduction of fluoroalkyl groups significantly influence the biological activity of related compounds. The SAR analysis suggests that increasing the number of fluorine atoms enhances lipophilicity and biological efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.